molecular formula C12H11FN2O B2466885 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one CAS No. 1343304-63-1

2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B2466885
CAS No.: 1343304-63-1
M. Wt: 218.231
InChI Key: ZVCYEGMPLPKWSF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one is an organic compound that features a fluorophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one typically involves the reaction of 4-fluoroacetophenone with 1-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
  • 2-(4-bromophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
  • 2-(4-methylphenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one

Uniqueness

2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(1-methylimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-15-7-6-14-12(15)11(16)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCYEGMPLPKWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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